REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C1N=CN(C(N2C=NC=C2)=O)C=1.Cl.[NH2:25][CH:26]1[CH2:31][CH2:30][C:29](=[O:32])[NH:28][C:27]1=[O:33].C(=O)([O-])O.[Na+]>C(#N)C>[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH:25][CH:26]1[CH2:31][CH2:30][C:29](=[O:32])[NH:28][C:27]1=[O:33])=[O:6] |f:2.3,4.5|
|
Name
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|
Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=CC(=C1)F
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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Cl.NC1C(NC(CC1)=O)=O
|
Name
|
|
Quantity
|
1.6 g
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Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at room temperature for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was heated at 50° C. for 21 hours
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Duration
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21 h
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Type
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TEMPERATURE
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Details
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The suspension was cooled to room temperature for 1 hour
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Duration
|
1 h
|
Type
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FILTRATION
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Details
|
The suspension was filtered
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Type
|
WASH
|
Details
|
washed with acetonitrile (5 mL) and water (2×20 mL)
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Type
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STIRRING
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Details
|
The solid was stirred in methanol (15 mL) overnight
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Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with methanol (15 mL)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2C(NC(CC2)=O)=O)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 47.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |